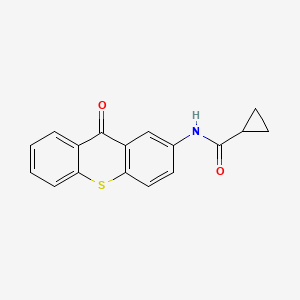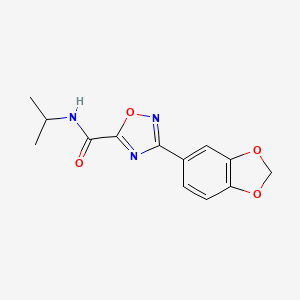![molecular formula C16H20Cl2N2 B11071559 2-(2,4-Dichlorophenyl)-5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decane](/img/structure/B11071559.png)
2-(2,4-Dichlorophenyl)-5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- This compound plays a crucial role as an intermediate in the synthesis of the herbicide Sulfentrazone (Scheme 1). Sulfentrazone effectively targets annual broad-leaved weeds, grasses, and sulfonylurea-resistant weeds .
2-(2,4-Dichlorophenyl)-5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decane: is a complex organic compound with the molecular formula . It features a tricyclic structure and contains two chlorine atoms on the phenyl ring.
Preparation Methods
- The key synthetic step involves the nitration of 2-(2,4-dichlorophenyl)-4-(difluoromethyl)-5-methyl-1,2,4-triazol-3-one (Scheme 1). Traditionally, batch reactors were used, but they required large amounts of sulfuric acid and generated waste acid.
- A more efficient approach utilizes continuous flow microreactors. In this system, the compound is nitrated using mixed acids, achieving a 97% yield. The microreactor enhances mass transfer efficiency and precise temperature control .
Chemical Reactions Analysis
- Common reagents include nitric acid, sulfuric acid, and organic solvents. The major products depend on the specific reaction conditions .
2-(2,4-Dichlorophenyl)-5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decane: can undergo various reactions, including oxidation, reduction, and substitution.
Scientific Research Applications
Chemistry: The compound’s unique structure makes it valuable for designing novel ligands or catalysts.
Biology and Medicine: Research may explore its potential as a pharmacophore or bioactive compound.
Industry: Beyond herbicide synthesis, applications could extend to materials science or fine chemicals .
Mechanism of Action
- The precise mechanism by which this compound exerts its effects remains an active area of study. It likely interacts with specific molecular targets or pathways, influencing biological processes.
Comparison with Similar Compounds
- While I couldn’t find direct analogs, its tricyclic framework and chlorinated phenyl group set it apart from other compounds.
- Similar compounds might include other tricyclic derivatives or those with halogen substituents .
Properties
Molecular Formula |
C16H20Cl2N2 |
|---|---|
Molecular Weight |
311.2 g/mol |
IUPAC Name |
2-(2,4-dichlorophenyl)-5,7-dimethyl-1,3-diazatricyclo[3.3.1.13,7]decane |
InChI |
InChI=1S/C16H20Cl2N2/c1-15-6-16(2)9-19(7-15)14(20(8-15)10-16)12-4-3-11(17)5-13(12)18/h3-5,14H,6-10H2,1-2H3 |
InChI Key |
QEMGEYUWBIRNCA-UHFFFAOYSA-N |
Canonical SMILES |
CC12CC3(CN(C1)C(N(C2)C3)C4=C(C=C(C=C4)Cl)Cl)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[4-(2-amino-2-oxoethoxy)phenyl]-6-(5-methyl-2-oxoimidazolidin-4-yl)hexanamide](/img/structure/B11071491.png)
![5-[(4-ethoxy-3-nitrobenzyl)sulfanyl]-2-methyl-4-nitro-1H-imidazole](/img/structure/B11071508.png)
![5-(4-ethoxyphenyl)-4-(4-hydroxy-3-methoxyphenyl)-3-phenyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B11071514.png)
![4-{5-[(2,4-Difluorophenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B11071515.png)
![N-{4-[1-phenyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]phenyl}-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B11071518.png)
![5,5-dimethyl-15-(2-methylprop-2-enoxy)-6-oxa-17-thia-2,12,14-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3(8),9,11,13,15-hexaene](/img/structure/B11071527.png)
![1-{[3,4,5-Trimethoxy-2-(piperidinosulfonyl)phenyl]sulfonyl}piperidine](/img/structure/B11071535.png)
![1-{2-[(2-Chloropyridin-3-yl)amino]-2-oxoethyl}piperidine-4-carboxamide](/img/structure/B11071536.png)
![Ethyl [5'-benzyl-3'-[2-(methylthio)ethyl]-2,4',6'-trioxo-3',3A',4',5',6',6A'-hexahydro-2'H-spiro[indole-3,1'-pyrrolo[3,4-C]pyrrol]-1(2H)-YL]acetate](/img/structure/B11071543.png)
![N-(2-{5-[chloro(difluoro)methoxy]-2-methyl-1H-indol-3-yl}ethyl)-2-[(3-cyano-4,6-dimethylpyridin-2-yl)sulfanyl]acetamide](/img/structure/B11071544.png)
![3,4-dimethyl-1-(1-phenylethyl)-1,7-dihydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B11071555.png)
![2-[(3-methylquinoxalin-2-yl)sulfanyl]-N-(2-nitrophenyl)acetamide](/img/structure/B11071564.png)


